molecular formula C4H8I2 B3203934 1,1-Diiodo-2-methylpropane CAS No. 10250-55-2

1,1-Diiodo-2-methylpropane

Cat. No.: B3203934
CAS No.: 10250-55-2
M. Wt: 309.92 g/mol
InChI Key: ZFDFFXMINGIATN-UHFFFAOYSA-N
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Description

Preparation Methods

1,1-Diiodo-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropane-1,1-diol with iodine and phosphorus trichloride. The reaction conditions typically include a solvent such as carbon tetrachloride and a temperature range of 0-5°C. The reaction proceeds as follows:

(CH3)2C(OH)2+2I2+PCl3(CH3)2C(I)2+POCl3+2HCl(CH_3)_2C(OH)_2 + 2I_2 + PCl_3 \rightarrow (CH_3)_2C(I)_2 + POCl_3 + 2HCl (CH3​)2​C(OH)2​+2I2​+PCl3​→(CH3​)2​C(I)2​+POCl3​+2HCl

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Diiodo-2-methylpropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The iodine atoms can be reduced to form hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Diiodo-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound can be used as a radiolabeling agent due to the presence of iodine atoms, which are useful in tracing and imaging studies.

    Industry: The compound is used in the synthesis of other organoiodine compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1,1-diiodo-2-methylpropane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1-Diiodo-2-methylpropane can be compared with other similar compounds, such as:

    1,1-Dibromo-2-methylpropane: Similar in structure but contains bromine atoms instead of iodine. It is less reactive due to the lower reactivity of bromine compared to iodine.

    1,1-Dichloro-2-methylpropane: Contains chlorine atoms and is even less reactive than the bromo and iodo analogs.

    2-Iodo-2-methylpropane: Contains only one iodine atom and is used in different types of reactions due to its different reactivity profile.

The uniqueness of this compound lies in its high reactivity and the ability to form strong carbon-iodine bonds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1,1-diiodo-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDFFXMINGIATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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